molecular formula C9H10O3S B3053197 Methyl 4-methanesulfinylbenzoate CAS No. 51885-86-0

Methyl 4-methanesulfinylbenzoate

Cat. No.: B3053197
CAS No.: 51885-86-0
M. Wt: 198.24 g/mol
InChI Key: DZWCSSHXJQPVSW-UHFFFAOYSA-N
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Description

Methyl 4-methanesulfinylbenzoate is an organic compound characterized by a benzoate ester backbone substituted with a methanesulfinyl (-SOCH₃) group at the para position.

Properties

CAS No.

51885-86-0

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 4-methylsulfinylbenzoate

InChI

InChI=1S/C9H10O3S/c1-12-9(10)7-3-5-8(6-4-7)13(2)11/h3-6H,1-2H3

InChI Key

DZWCSSHXJQPVSW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)S(=O)C

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s key differentiator is the methanesulfinyl (-SOCH₃) substituent. Comparisons with related methyl benzoate derivatives highlight the impact of substituent chemistry:

Compound Name Substituent(s) Key Functional Properties Application
Methyl 4-methanesulfinylbenzoate -SOCH₃ (sulfinyl) Polar, moderate stability Potential herbicide intermediate
Metsulfuron-methyl ester -SO₂NHCONH-triazinyl (sulfonyl) High herbicidal activity Herbicide (sulfonylurea class)
Methyl 4-acetamido-2-hydroxybenzoate -NHCOCH₃, -OH Hydrogen bonding, solubility in polar solvents Pharmaceutical synthesis
Methyl 4-[(benzylsulfanyl)methyl]benzoate -SCH₂C₆H₅ (thioether) Lipophilic, oxidizable to sulfoxide/sulfone Organic synthesis intermediate

Key Observations :

  • Polarity : The sulfinyl group in the target compound enhances polarity compared to thioethers (e.g., ) but is less polar than sulfonamides (e.g., metsulfuron-methyl ). This affects solubility in organic vs. aqueous matrices.
  • Stability : Sulfinyl groups are more oxidation-resistant than thioethers but less stable than sulfones, influencing storage and reactivity .
  • Bioactivity : Sulfonylurea analogs (e.g., metsulfuron-methyl) exhibit herbicidal action by inhibiting acetolactate synthase (ALS) in plants . The sulfinyl group’s electron-withdrawing nature may modify binding efficacy in similar targets.

Research Findings and Data Limitations

  • Herbicidal Potential: While sulfonylurea derivatives (e.g., metsulfuron-methyl) are well-documented , the sulfinyl analog’s efficacy remains underexplored. Theoretical studies suggest altered binding dynamics due to the sulfinyl group’s intermediate oxidation state.
  • Physicochemical Data : Properties such as melting point, logP, and solubility are inferred from structural analogs due to absent experimental data for the target compound. For example, methyl esters in generally exhibit melting points between 80–150°C and logP values of 1.5–3.5, depending on substituents.
  • Ecological Impact: No degradation or bioaccumulation data are available, underscoring the need for further environmental studies .

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